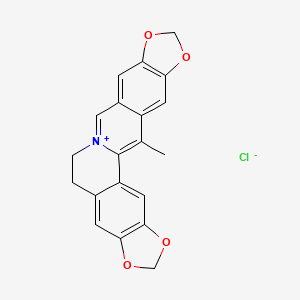
gamma-Secretase modulator 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Secretase Modulator 12 is a small molecule that selectively modulates the activity of gamma-secretase, an intramembrane aspartyl protease complex. Gamma-secretase is crucial for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Unlike gamma-secretase inhibitors, which completely block the enzyme’s activity, gamma-secretase modulators subtly alter the enzyme’s activity to reduce the production of the pathogenic amyloid-beta 42 peptide while sparing other essential functions of gamma-secretase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Modulator 12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:
Formation of Core Structure: The core structure of the modulator is often synthesized through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance the modulator’s binding affinity and selectivity.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using cost-effective reagents, and employing large-scale purification techniques. Continuous flow chemistry and automated synthesis platforms are often utilized to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Gamma-Secretase Modulator 12 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Gamma-Secretase Modulator 12 has a wide range of scientific research applications:
Chemistry: Used as a probe to study the structure and function of gamma-secretase and its role in amyloid-beta production.
Biology: Investigated for its effects on cellular processes and signaling pathways involving gamma-secretase substrates.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease by reducing amyloid-beta 42 levels without affecting other gamma-secretase functions.
Industry: Utilized in the development of diagnostic tools and assays for Alzheimer’s disease research
Mechanism of Action
Gamma-Secretase Modulator 12 exerts its effects by binding to the gamma-secretase complex and altering its cleavage activity. This modulation shifts the production of amyloid-beta peptides towards shorter, less pathogenic forms (e.g., amyloid-beta 38) while reducing the levels of the longer, aggregation-prone amyloid-beta 42 peptide. The molecular targets include the presenilin subunits of gamma-secretase, and the pathways involved are related to amyloid precursor protein processing .
Comparison with Similar Compounds
Similar Compounds:
Gamma-Secretase Inhibitors: Completely block gamma-secretase activity, leading to potential side effects due to the inhibition of other essential functions.
Inverse Gamma-Secretase Modulators: Increase amyloid-beta 42 levels by decreasing the enzyme’s processivity.
Second-Generation Gamma-Secretase Modulators: Contain an aryl-imidazole group and exhibit improved selectivity and potency .
Uniqueness: Gamma-Secretase Modulator 12 is unique in its ability to selectively reduce amyloid-beta 42 production without affecting other gamma-secretase functions. This selective modulation offers a promising therapeutic approach for Alzheimer’s disease with potentially fewer side effects compared to gamma-secretase inhibitors .
Properties
Molecular Formula |
C25H23N3O2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-ethyl-5-(2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C25H23N3O2/c1-3-27-15-20-14-19(11-12-21(20)25(27)29)23-17(2)26-24-22(10-7-13-28(23)24)30-16-18-8-5-4-6-9-18/h4-14H,3,15-16H2,1-2H3 |
InChI Key |
BNQOGECWBFADFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1=O)C=CC(=C2)C3=C(N=C4N3C=CC=C4OCC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate](/img/structure/B11935546.png)

![[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B11935564.png)
![heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11935565.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11935572.png)

![rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11935585.png)
![N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B11935597.png)
![but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B11935607.png)


![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
